molecular formula C12H16BrNO3 B13554548 tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate

tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate

Cat. No.: B13554548
M. Wt: 302.16 g/mol
InChI Key: MYAHCPVNDGLDOL-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an aminomethylphenyl scaffold. The compound’s structure includes a bromine atom at the 3-position and a hydroxyl group at the 4-position of the phenyl ring.

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(16)14-7-8-4-5-10(15)9(13)6-8/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

MYAHCPVNDGLDOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)Br

Origin of Product

United States

Preparation Methods

Direct Carbamoylation of 3-Bromo-4-hydroxybenzylamine

  • Starting Material: 3-bromo-4-hydroxybenzylamine, which can be synthesized or purchased.
  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) as the carbamoylating agent; triethylamine or other mild bases to facilitate the reaction.
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Reaction Conditions: The amine and Boc₂O are combined at 0–25°C under stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
  • Workup: After completion, the reaction mixture is washed with water, dried over anhydrous magnesium sulfate, and purified by column chromatography using ethyl acetate/hexane gradients.
  • Yield: Typically above 80% under optimized conditions.
  • Critical Parameters: Maintaining pH to avoid premature deprotection of the Boc group and temperature control to manage exothermic reaction steps are essential for maximizing yield and purity.

Stepwise Bromination and Carbamoylation

  • Step 1: Bromination
    • Starting from 4-hydroxybenzyl alcohol or 4-hydroxybenzylamine, bromination is performed using bromine or a brominating agent to introduce bromine at the 3-position of the aromatic ring.
    • Reaction conditions are carefully controlled to achieve regioselectivity and avoid polybromination.
  • Step 2: Carbamoylation
    • The brominated intermediate is reacted with tert-butyl isocyanate or di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine).
    • Reaction solvents and temperatures are optimized to favor carbamate formation.
  • Purification: Similar chromatographic techniques are employed to isolate the pure carbamate derivative.

Alternative Catalytic Methods

  • Recent green chemistry approaches utilize iron(III) trifluoromethanesulfonate as a catalyst for carbamoylation reactions under solvent-free conditions at room temperature, achieving yields up to 99% for related carbamate derivatives. Ionic liquids have also been employed as reaction media to enhance reaction rates and selectivity.
Parameter Typical Conditions Notes
Temperature 0–25°C during carbamoylation Cooling may be required to control exotherm
Base Triethylamine, NaH Facilitates carbamate formation
Solvent Dichloromethane, tetrahydrofuran, or neat (solvent-free in some catalytic methods) Solvent choice affects solubility and reaction rate
Reagent Stoichiometry Boc₂O:amine ratio of 1.2–1.5:1 Slight excess of Boc₂O improves yield
Reaction Time 1–5 hours Monitored by TLC
Purification Column chromatography (ethyl acetate/hexane) Ensures >95% purity
Property Value
Molecular Formula C₁₂H₁₆BrNO₃
Molecular Weight 302.16 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 403.1 ± 35.0 °C at 760 mmHg
Flash Point 197.6 ± 25.9 °C
LogP 3.14
Vapour Pressure ~0 mmHg at 25°C
Index of Refraction 1.557

tert-Butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate serves as a key intermediate in multi-step syntheses, including:

  • Cross-coupling Reactions: The bromine substituent enables Suzuki, Heck, or Sonogashira couplings for structural diversification.
  • Deprotection and Coupling: The tert-butyl carbamate protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine for peptide coupling or other amide bond formations.
  • Pharmaceutical Synthesis: Used in the preparation of drug candidates where selective functional group manipulation is critical.

The preparation of tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate is well-established through carbamoylation of the corresponding substituted benzylamine using di-tert-butyl dicarbonate under mild basic conditions. Alternative methods include stepwise bromination followed by carbamate formation. Optimization of reaction parameters such as temperature, pH, reagent stoichiometry, and purification techniques ensures high yields and purity. Characterization by NMR, MS, and HPLC confirms structural integrity. This compound's utility as a synthetic intermediate is enhanced by its functional groups, enabling further chemical transformations essential in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key enzymes in metabolic processes .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the phenyl ring significantly impacts physicochemical properties. Key analogs and their characteristics are summarized below:

Table 1: Comparison of Substituent Effects
Compound Name Substituents Molecular Weight Yield (%) Physical State Predicted pKa
tert-Butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate 3-Br, 4-OH - - - ~9–10 (est.)*
tert-Butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate 4-Br, 3-CH₃ 300.19 - - 12.05
tert-Butyl (4-bromo-3-methoxybenzyl)carbamate 4-Br, 3-OCH₃ - 16 White solid -
tert-Butyl (3-chloro-4-(thiazolyl)benzyl)carbamate 3-Cl, 4-thiazole - 58 Colorless oil -

*Estimated pKa based on hydroxyl group acidity; lower than methyl/methoxy analogs due to H-bonding capability.

Key Observations :

  • Hydroxyl vs. Methoxy/Methyl : The hydroxyl group enhances polarity and aqueous solubility compared to methoxy or methyl substituents. However, it may reduce synthetic yields due to competing side reactions (e.g., oxidation) .
  • Halogen Effects : Bromine and chlorine substituents increase molecular weight and lipophilicity. Bromine’s larger atomic radius may sterically hinder interactions in biological systems compared to chlorine .

Crystallographic and Structural Insights

Crystallographic data for tert-butyl carbamates are often resolved using SHELX programs (e.g., SHELXL for refinement) .

Biological Activity

Tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and related research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate is C₁₂H₁₆BrNO₃, with a molecular weight of approximately 302.164 g/mol. It features a tert-butyl group, a brominated aromatic ring, and a carbamate functional group, which contribute to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₆BrNO₃
Molecular Weight302.164 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point403.1 ± 35.0 °C at 760 mmHg
Flash Point197.6 ± 25.9 °C

The biological activity of tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Modulation : It can interact with cellular receptors, modulating signal transduction pathways that are crucial for cellular communication.
  • Antioxidant Activity : The hydroxy group in the compound may provide antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.

In Vitro Studies

Research on related carbamate compounds has shown varying degrees of biological activity:

  • Cholinesterase Inhibition : Several studies have evaluated the inhibitory effects of carbamates on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, O-aromatic (thio)carbamates exhibited IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition .
  • Cytotoxicity Assessments : Mild cytotoxic effects were observed in HepG2 cells for some derivatives, indicating potential selectivity for cancerous cells over normal cells .

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique features of tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate:

Compound NameMolecular FormulaNotable Features
Tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamateC₁₂H₁₄ClNO₃Contains chlorine; different reactivity
Tert-butyl N-(3-cyano-4-hydroxyphenyl)carbamateC₁₂H₁₄N₂O₃Features a cyano group; potential different activity
Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamateC₁₂H₁₈N₂O₃Contains an amino group; enhanced reactivity

This table illustrates how the presence of different substituents can influence the biological activity of carbamate derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the amine group in a multi-step sequence. A common approach involves:

Bromination and Hydroxylation : Introduction of bromine and hydroxyl groups on the phenyl ring using electrophilic substitution (e.g., bromine in acetic acid).

Amine Protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to form the tert-butyl carbamate .

Purification : Column chromatography or recrystallization to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to avoid Boc-group hydrolysis.

Q. How can researchers confirm the structural identity of tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Verify the presence of tert-butyl (δ ~1.4 ppm for 9H), aromatic protons (δ 6.5–7.5 ppm), and carbamate carbonyl (δ ~155 ppm in ¹³C) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) matching the molecular formula (C₁₂H₁₅BrNO₃).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane) and refine using SHELXL .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer :

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the Boc group.
  • Use amber vials to protect against light-induced degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents (e.g., EDCI/HOBt) for amide bond formation; EDCI often improves yields by reducing racemization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., bromination).
  • Example Data Table :
ConditionYield (%)Purity (%)
EDCI/HOBt in DMF8598
DCC/DMAP in DCM7295

Q. How should researchers address discrepancies in NMR data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., ChemDraw or Gaussian).
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Impurity Analysis : Perform LC-MS to detect byproducts (e.g., de-Boc derivatives) .

Q. What computational strategies predict the reactivity of tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity (e.g., bromine as a leaving group).
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic centers for SNAr reactions .
  • Software : Use Gaussian or ORCA with B3LYP/6-31G* basis sets for accuracy .

Q. How can crystallographic data resolve stereochemical ambiguities in derivatives?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL to handle twinning in crystals; apply HKLF5 format for intensity integration .
  • Anisotropic Displacement Parameters : Analyze thermal motion to distinguish between disorder and true stereochemistry.

Safety and Best Practices

Q. What safety protocols are critical when handling tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods and gloveboxes to minimize inhalation/contact .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across different studies?

  • Methodological Answer :

  • Solvent Screening : Test solubility in graded solvent systems (e.g., DMSO to hexane).
  • Temperature Dependence : Measure solubility at 25°C vs. 40°C to identify thermodynamic vs. kinetic factors .

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